molecular formula C10H11FO B13952442 2,4,6-Trimethylbenzoyl fluoride CAS No. 826-66-4

2,4,6-Trimethylbenzoyl fluoride

Cat. No.: B13952442
CAS No.: 826-66-4
M. Wt: 166.19 g/mol
InChI Key: YNCGQEVEPBUPJQ-UHFFFAOYSA-N
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Description

2,4,6-Trimethylbenzoyl fluoride (C₁₀H₁₁FO) is an acyl fluoride derivative characterized by a benzoyl group substituted with three methyl groups at the 2-, 4-, and 6-positions and a fluoride functional group. Acyl fluorides are typically employed as intermediates in organic synthesis, particularly in fluorination reactions or polymer chemistry, due to their reactivity and stability under specific conditions .

Key inferred properties of 2,4,6-trimethylbenzoyl fluoride include:

  • Molecular weight: ~166.19 g/mol (calculated).
  • Reactivity: Likely less reactive toward nucleophiles compared to its chloride counterpart but more reactive than esters or amides.
  • Stability: Acyl fluorides are generally moisture-sensitive, though steric hindrance from the trimethyl groups may slow hydrolysis .

Properties

CAS No.

826-66-4

Molecular Formula

C10H11FO

Molecular Weight

166.19 g/mol

IUPAC Name

2,4,6-trimethylbenzoyl fluoride

InChI

InChI=1S/C10H11FO/c1-6-4-7(2)9(10(11)12)8(3)5-6/h4-5H,1-3H3

InChI Key

YNCGQEVEPBUPJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)F)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trimethylbenzoyl fluoride typically involves the fluorination of 2,4,6-trimethylbenzoyl chloride. One common method is the reaction of 2,4,6-trimethylbenzoyl chloride with a fluorinating agent such as hydrogen fluoride (HF) or a fluoride salt like potassium fluoride (KF) under controlled conditions .

Industrial Production Methods: Industrial production of 2,4,6-Trimethylbenzoyl fluoride often follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in specialized reactors that can handle the corrosive nature of fluorinating agents .

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Trimethylbenzoyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,4,6-Trimethylbenzoyl fluoride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,6-Trimethylbenzoyl fluoride involves its ability to undergo homolytic cleavage upon exposure to light, leading to the formation of reactive radicals. These radicals can initiate polymerization reactions by reacting with monomers to form polymer chains. The compound’s molecular targets include various unsaturated compounds that can participate in radical polymerization .

Comparison with Similar Compounds

Data Table: Comparative Properties of Selected Compounds

Compound Molecular Formula Molecular Weight (g/mol) Key Application Reactivity with Water
2,4,6-Trimethylbenzoyl fluoride C₁₀H₁₁FO ~166.19 Fluorination reactions (inferred) Moderate
2,4,6-Trimethylbenzoyl chloride C₁₀H₁₁ClO 182.65 Ester protection reagents Slow
3,4-Diethoxybenzoyl fluoride C₁₁H₁₃FO₃ ~212.22 Deoxyfluorination High
BAPO C₂₈H₂₈O₃P₂ 486.44 Photoinitiator for hydrogels Stable

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